Cas no 1337748-83-0 (N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine)

N,N-Dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine is a structurally versatile intermediate with potential applications in pharmaceutical and agrochemical research. Its hybrid scaffold combines a pyridine core with a piperidine moiety, offering opportunities for further functionalization. The tertiary amine group enhances solubility and reactivity, making it suitable for derivatization in drug discovery. The compound's rigid yet flexible structure may contribute to binding affinity in receptor-targeted studies. Its synthetic utility lies in the ease of modification at both the pyridine and piperidine rings, enabling diverse molecular architectures. This compound is particularly relevant for developing CNS-active agents due to its ability to cross the blood-brain barrier. Proper handling under inert conditions is recommended due to potential sensitivity.
N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine structure
1337748-83-0 structure
Product name:N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine
CAS No:1337748-83-0
MF:C13H21N3
MW:219.325942754745
CID:5771963
PubChem ID:165866474

N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1742879
    • N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
    • 1337748-83-0
    • N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine
    • Inchi: 1S/C13H21N3/c1-16(2)13-12(6-4-8-15-13)9-11-5-3-7-14-10-11/h4,6,8,11,14H,3,5,7,9-10H2,1-2H3
    • InChI Key: BHOJILYELSPATD-UHFFFAOYSA-N
    • SMILES: N1CCCC(CC2=CC=CN=C2N(C)C)C1

Computed Properties

  • Exact Mass: 219.173547683g/mol
  • Monoisotopic Mass: 219.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2Ų
  • XLogP3: 1.9

N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1742879-5.0g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
5g
$3977.0 2023-05-26
Enamine
EN300-1742879-1.0g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
1g
$1371.0 2023-05-26
Enamine
EN300-1742879-1g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
1g
$1371.0 2023-09-20
Enamine
EN300-1742879-0.25g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
0.25g
$1262.0 2023-09-20
Enamine
EN300-1742879-0.05g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
0.05g
$1152.0 2023-09-20
Enamine
EN300-1742879-2.5g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
2.5g
$2688.0 2023-09-20
Enamine
EN300-1742879-0.1g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
0.1g
$1207.0 2023-09-20
Enamine
EN300-1742879-0.5g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
0.5g
$1316.0 2023-09-20
Enamine
EN300-1742879-5g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
5g
$3977.0 2023-09-20
Enamine
EN300-1742879-10.0g
N,N-dimethyl-3-[(piperidin-3-yl)methyl]pyridin-2-amine
1337748-83-0
10g
$5897.0 2023-05-26

Additional information on N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine

Comprehensive Overview of N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine (CAS No. 1337748-83-0)

The compound N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine (CAS No. 1337748-83-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. With its distinctive piperidine and pyridine moieties, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity, which make it a promising candidate for further investigation.

One of the key features of N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine is its heterocyclic structure, which is commonly found in many biologically active compounds. The presence of both piperidine and pyridine rings contributes to its ability to interact with various biological targets. This has led to its exploration in the context of central nervous system (CNS) disorders, a hot topic in current medical research. Given the rising global prevalence of neurological conditions, the demand for novel therapeutic agents like this compound is higher than ever.

In recent years, the scientific community has shown increasing interest in small-molecule modulators that can target specific pathways. N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine fits into this category due to its potential role in modulating neurotransmitter systems. This aligns with the growing trend of personalized medicine, where compounds with precise mechanisms of action are highly sought after. Additionally, its synthetic accessibility and structural versatility make it an attractive subject for further chemical optimization.

From a pharmacokinetic perspective, N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine exhibits properties that are favorable for drug development. Its lipophilicity and molecular weight are within the desirable ranges for blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted therapies. This has sparked discussions in online forums and research communities about its potential to address unmet medical needs in neurology and psychiatry.

The compound's mechanism of action is another area of active research. Preliminary studies suggest that it may interact with G-protein-coupled receptors (GPCRs), which are a major focus in modern drug discovery. Given the widespread use of GPCR-targeting drugs in treating conditions like depression, anxiety, and chronic pain, N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine could represent a new avenue for therapeutic innovation. This has led to its inclusion in several high-throughput screening campaigns.

In the context of green chemistry and sustainable drug development, N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine also offers opportunities for eco-friendly synthesis. Researchers are exploring catalytic methods and solvent-free reactions to produce this compound with minimal environmental impact. This aligns with the broader industry shift toward sustainable pharmaceuticals, a topic frequently searched by professionals and students alike.

Furthermore, the compound's structural analogs have been investigated for their potential in drug repurposing, a cost-effective strategy in pharmaceutical R&D. By leveraging existing knowledge about similar molecules, scientists can accelerate the development timeline for N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine. This approach is particularly relevant in the post-pandemic era, where efficiency and resource optimization are paramount.

In summary, N,N-dimethyl-3-(piperidin-3-yl)methylpyridin-2-amine (CAS No. 1337748-83-0) is a compound of significant scientific interest due to its unique chemical structure, potential therapeutic applications, and alignment with current research trends. As the pharmaceutical industry continues to evolve, this molecule may play a pivotal role in addressing some of the most pressing challenges in medicine and chemistry.

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